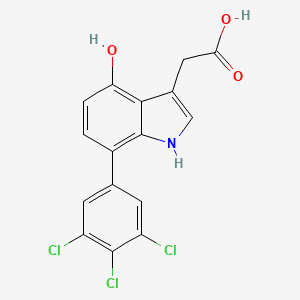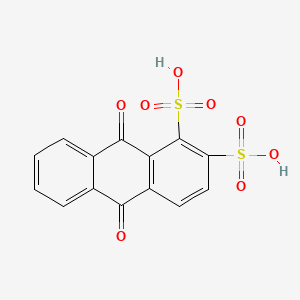
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid is an organic compound with the molecular formula C14H8O8S2. It is a derivative of anthracene, characterized by the presence of two sulfonic acid groups and two keto groups at the 9 and 10 positions of the anthracene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid typically involves the sulfonation of anthraquinone The reaction is carried out by treating anthraquinone with fuming sulfuric acid (oleum) at elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization and filtration techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.
Applications De Recherche Scientifique
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to various biochemical effects. The presence of sulfonic acid groups enhances its solubility and reactivity, making it a versatile compound for different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: A parent compound with similar structural features but without sulfonic acid groups.
1-Aminoanthraquinone-2-sulfonic acid: A derivative with an amino group and a sulfonic acid group.
Sodium anthraquinone-2-sulfonate: A water-soluble derivative used in various applications.
Uniqueness
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid is unique due to the presence of both sulfonic acid and keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
53123-81-2 |
|---|---|
Formule moléculaire |
C14H8O8S2 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
9,10-dioxoanthracene-1,2-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-12-7-3-1-2-4-8(7)13(16)11-9(12)5-6-10(23(17,18)19)14(11)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
Clé InChI |
PTKWYSNDTXDBIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


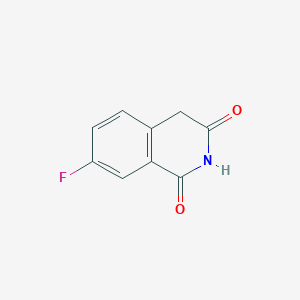
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)


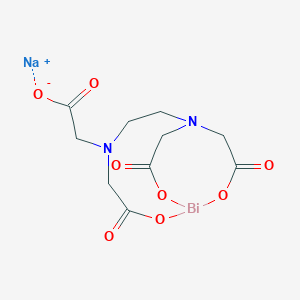

![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
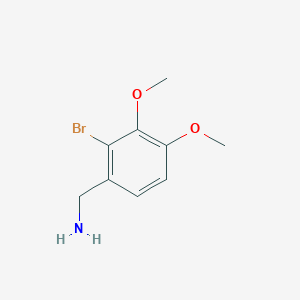
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)
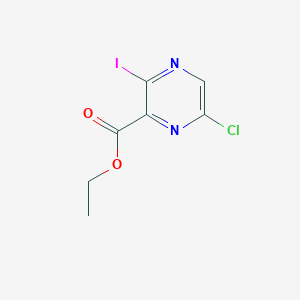

![(3R,8R,8aS)-8-Methyl-3-phenyltetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one](/img/structure/B13123785.png)
